molecular formula C28H50NO7P B570389 2-Arachidonoyl-sn-glycero-3-phosphocholine CAS No. 67341-29-1

2-Arachidonoyl-sn-glycero-3-phosphocholine

Cat. No. B570389
CAS RN: 67341-29-1
M. Wt: 543.682
InChI Key: IGJKYDBBINVMLH-JXRLJXCWSA-N
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Description

2-Arachidonoyl-sn-glycero-3-phosphocholine is a type of lysophosphatidylcholine 20:4 in which the acyl group is specified as arachidonoyl and is located at position 2 . It has a saturated (18:0) chain in the sn-1 position and unsaturated (20:4) in the sn-2 position .


Synthesis Analysis

The synthesis of 2-Arachidonoyl-sn-glycero-3-phosphocholine involves the use of phospholipase A (2) to give optically pure lyso-PC, and only 3% acyl migration occurred during reacylation with arachidonic acid anhydride .


Molecular Structure Analysis

The molecular formula of 2-Arachidonoyl-sn-glycero-3-phosphocholine is C28H50NO7P . The average mass is 543.673 Da and the monoisotopic mass is 543.332458 Da .


Chemical Reactions Analysis

The hydrolysis of alkylarachidonoyl-GPC by phospholipase A2 may initiate the biosynthesis of both PAF and eicosanoids, since alkyllyso-GPC is formed for acetylation to PAF and arachidonic acid is liberated for conversion to biologically active metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Arachidonoyl-sn-glycero-3-phosphocholine include a net charge of 0, an average mass of 543.67290, and a mono-isotopic mass of 543.33249 . The compound has 8 H bond acceptors, 2 H bond donors, 24 freely rotating bonds, and 1 rule of 5 violations .

Scientific Research Applications

GPR55 and GPR35 Receptor Interaction

2-Arachidonoyl-sn-glycero-3-phosphocholine is closely related to lysophospholipids and endocannabinoids. It is part of a complex interplay involving GPR55 and GPR35 receptors, known for their roles in pain, cancer, and other diseases. The conversion processes between different lysophospholipids and endocannabinoids, including 2-arachidonoyl LPA and 2-arachidonoyl glycerol (2-AG), highlight the intricate balance and mutual conversion possibilities within a cell, suggesting that 2-Arachidonoyl-sn-glycero-3-phosphocholine may play a part in these pathways (Zhao & Abood, 2013).

Quantification and Analysis in Biological Systems

The endocannabinoids, including 2-arachidonoyl glycerol (2AG), are biologically active compounds with a range of physiological functions. They have been identified and quantified in various biological fluids and tissues. The methodologies for their quantification, including chromatographic and mass spectrometric analytical methods, are crucial for understanding their roles and concentrations in different settings. The spontaneous isomerization of 2AG, its quantification challenges, and the importance of specific analytical techniques like LC-MS/MS in analyzing these compounds are highlighted, suggesting the relevance of 2-Arachidonoyl-sn-glycero-3-phosphocholine in this context (Zoerner et al., 2011).

Therapeutic Targets in CNS-Related Diseases

2-Arachidonoyl-sn-glycero-3-phosphocholine, as part of the endocannabinoid system, is connected to various physiological and pathological processes in the central nervous system (CNS) and other organs. The therapeutic potential of modulating this system is significant, especially in CNS-related diseases. The review of inhibitors for the main endocannabinoid hydrolytic enzymes and their potential therapeutic targets, including pain, cancer, and metabolic diseases, underscores the importance of this compound and related pathways (Chicca, Arena, & Manera, 2016).

Role in Health and Disease

The levels of endocannabinoids like 2-arachidonoylglycerol are regulated differently under physiological and pathological conditions. The balance and alterations in these levels can significantly affect health and disease states. Understanding the regulation, production, and degradation of these compounds, including 2-Arachidonoyl-sn-glycero-3-phosphocholine, is crucial for developing therapeutic strategies targeting these molecules (Di Marzo & Petrosino, 2007).

Enzyme Interaction within Lipid Vesicles

Enzymes within lipid vesicles, including those involved in the metabolism and interaction with 2-Arachidonoyl-sn-glycero-3-phosphocholine, play a significant role in various biological and medical applications. The preparation, reactivity, and applications of enzyme-containing lipid vesicles, their preparation methods, and their relevance in medical and biomedical applications provide a comprehensive view of the importance of these systems in biological research (Walde & Ichikawa, 2001).

Future Directions

The role of oxidized phospholipids like OxPAPC in inflammation and pain suggests potential therapeutic applications. For instance, treatment with the monoclonal antibody E06 or with apolipoprotein A-I mimetic peptide D-4F, capturing OxPAPC in atherosclerosis, prevented inflammatory hyperalgesia, and in vitro TRPA1 activation . This indicates a clinically relevant role for OxPAPC in inflammation and offers therapy for acute and chronic inflammatory pain treatment by scavenging OxPAPC .

properties

CAS RN

67341-29-1

Product Name

2-Arachidonoyl-sn-glycero-3-phosphocholine

Molecular Formula

C28H50NO7P

Molecular Weight

543.682

IUPAC Name

[(2R)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)36-27(25-30)26-35-37(32,33)34-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1

InChI Key

IGJKYDBBINVMLH-JXRLJXCWSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

synonyms

(R)-3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)propyl (2-(Trimethylammonio)ethyl) Phosphate;  (7R,13Z,16Z,19Z,22Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium 4-Oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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